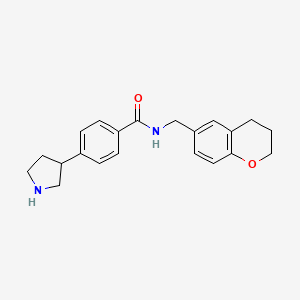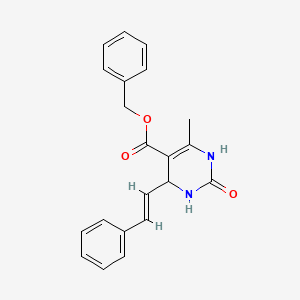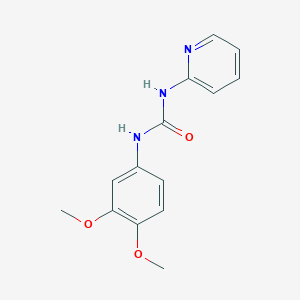
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as IQM-316, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid involves the inhibition of the protein complex known as NF-κB, which plays a critical role in the regulation of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound prevents the activation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects by reducing the production of cytokines, which are proteins involved in the immune response. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid is its relatively low toxicity compared to other anti-cancer drugs. However, its efficacy may be limited by the development of drug resistance, which is a common problem in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Orientations Futures
Future research on 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid could focus on developing more efficient synthesis methods, optimizing dosage and treatment regimens, and exploring its potential applications in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict patient response to treatment.
Méthodes De Synthèse
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid can be synthesized through a multistep process involving the reaction of 5-bromo-3-isoquinolinecarboxylic acid with morpholine and subsequent sulfonation with sulfur trioxide. The resulting compound is then subjected to a series of reactions involving the addition of various reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid, to produce the final product.
Applications De Recherche Scientifique
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by disrupting the cell cycle.
Propriétés
IUPAC Name |
3-isoquinolin-5-yl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-20(24)16-10-15(18-3-1-2-14-13-21-5-4-19(14)18)11-17(12-16)28(25,26)22-6-8-27-9-7-22/h1-5,10-13H,6-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCLDPZZIBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5413794.png)

![N-(3-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5413804.png)
![dimethyl 5-[(butylsulfonyl)amino]isophthalate](/img/structure/B5413814.png)

![2-cyclohexyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5413825.png)


![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5413838.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413855.png)
![{2-[4-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5413868.png)
![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)